Cas no 1423-97-8 (17b-Dihydro Equilenin)

17β-Dihydro Equilenin is a reduced derivative of equilenin, a steroidal compound belonging to the estratriene class. This intermediate is of interest in synthetic organic chemistry and steroid research due to its structural similarity to natural estrogens. The 17β-hydroxy configuration enhances its utility in the synthesis of modified steroid analogs, offering potential applications in pharmaceutical development and biochemical studies. Its well-defined stereochemistry and purity make it suitable for precise chemical transformations. Researchers value 17β-Dihydro Equilenin for its role in exploring structure-activity relationships in steroid hormones and as a precursor for further functionalization in targeted synthetic pathways.
17b-Dihydro Equilenin structure
17b-Dihydro Equilenin structure
Product name:17b-Dihydro Equilenin
CAS No:1423-97-8
MF:C18H20O2
Molecular Weight:268.3502
CID:150067

17b-Dihydro Equilenin 化学的及び物理的性質

名前と識別子

    • Estra-1,3,5,7,9-pentaene-3,17-diol,(17b)-
    • estra-1,3,5,7,9-pentaene-3,17beta-diol
    • 17β-Dihydro Equilenin
    • (13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
    • 17β-Equilenin
    • 17-dihydroequilenin
    • 17β-Dihydro Equilenin (BETA-EQUILENOL)
    • 3,17β-Dihydroxyestra-1(10),2,4,6,8-pentene
    • 17b-Dihydro Equilenin
    • インチ: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1
    • InChIKey: RYWZPRVUQHMJFF-BZSNNMDCSA-N
    • SMILES: OC1C=CC2C3CC[C@@]4([C@H](CC[C@H]4C=3C=CC=2C=1)O)C

計算された属性

  • 精确分子量: 268.14600

じっけんとくせい

  • 密度みつど: 1.1199 (rough estimate)
  • Boiling Point: 350.53°C (rough estimate)
  • Refractive Index: 1.4800 (estimate)
  • PSA: 40.46000
  • LogP: 3.73620

17b-Dihydro Equilenin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D448960-2.5mg
17b-Dihydro Equilenin
1423-97-8
2.5mg
$ 193.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-471333-2.5 mg
17β-Dihydro equilenin,
1423-97-8
2.5 mg
¥2,708.00 2023-07-11
A2B Chem LLC
AE39595-10mg
estra-1,3,5,7,9-pentaene-3,17beta-diol
1423-97-8
10mg
$787.00 2024-04-20
A2B Chem LLC
AE39595-2.5mg
estra-1,3,5,7,9-pentaene-3,17beta-diol
1423-97-8
2.5mg
$306.00 2024-04-20
A2B Chem LLC
AE39595-25mg
estra-1,3,5,7,9-pentaene-3,17beta-diol
1423-97-8
25mg
$1635.00 2024-04-20
TRC
D448960-1mg
17b-Dihydro Equilenin
1423-97-8
1mg
$97.00 2023-05-18
TRC
D448960-10mg
17b-Dihydro Equilenin
1423-97-8
10mg
$ 696.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-471333-2.5mg
17β-Dihydro equilenin,
1423-97-8
2.5mg
¥2708.00 2023-09-05
TRC
D448960-25mg
17b-Dihydro Equilenin
1423-97-8
25mg
$ 1581.00 2023-09-07

17b-Dihydro Equilenin 関連文献

17b-Dihydro Equileninに関する追加情報

17b-Dihydro Equilenin: A Comprehensive Overview

17b-Dihydro Equilenin, a compound with the CAS registry number 1423-97-8, is a steroidal saponin derivative that has garnered significant attention in the fields of pharmacology and endocrinology. This compound, also referred to as equilenin 17β-diol, is a naturally occurring phytoestrogen found in various plant species, particularly in the roots and rhizomes of certain herbs. Its chemical structure is characterized by a steroidal backbone with hydroxyl groups at specific positions, which contribute to its unique biological activities.

Recent studies have highlighted the potential of 17b-Dihydro Equilenin as a promising candidate for hormone replacement therapy (HRT). Unlike synthetic estrogens, this compound exhibits a more selective agonistic activity on estrogen receptors, making it a safer alternative for patients with hormone-sensitive conditions. Research published in the *Journal of Steroid Biochemistry and Molecular Biology* demonstrated that equilenin 17β-diol can modulate estrogen receptor signaling pathways without inducing adverse effects commonly associated with traditional HRT drugs.

The pharmacokinetic profile of 17b-Dihydro Equilenin has been extensively studied, revealing its excellent bioavailability and rapid absorption when administered orally. This makes it an ideal candidate for developing oral formulations aimed at treating conditions such as osteoporosis, menopausal symptoms, and cardiovascular diseases. Furthermore, preclinical trials have shown that this compound can enhance bone mineral density and reduce inflammation, suggesting its potential role in preventing age-related degenerative diseases.

One of the most exciting developments in the research of 17b-Dihydro Equilenin is its application in personalized medicine. By leveraging advances in genomics and proteomics, scientists are now able to identify patient populations who are most likely to benefit from this compound. For instance, studies have shown that individuals with specific polymorphisms in the estrogen receptor gene may exhibit enhanced responsiveness to equilenin 17β-diol, paving the way for tailored therapeutic interventions.

In addition to its therapeutic applications, 17b-Dihydro Equilenin has also been explored for its potential in cosmetics and skincare products. Its ability to mimic estrogenic activity without causing systemic hormonal imbalances makes it an attractive ingredient for anti-aging formulations. Recent clinical trials have demonstrated that topical application of this compound can improve skin elasticity and reduce wrinkles, offering a natural alternative to synthetic retinoids.

The synthesis and characterization of 17b-Dihydro Equilenin have also been optimized through green chemistry approaches. Researchers have developed eco-friendly methods for large-scale production of this compound, ensuring sustainability and reducing environmental impact. These advancements not only make equilenin 17β-diol more accessible but also align with global efforts to promote environmentally responsible pharmaceutical manufacturing.

Despite its numerous advantages, further research is needed to fully understand the long-term safety profile of 17b-Dihydro Equilenin. Ongoing clinical trials are investigating its efficacy in treating chronic conditions such as prostate cancer and neurodegenerative diseases. Early results are promising, with reports indicating that this compound can inhibit cancer cell proliferation and protect neuronal cells from oxidative stress.

In conclusion, 17b-Dihydro Equilenin (CAS No. 1423-97-8) represents a groundbreaking advancement in the field of natural product-based therapeutics. Its unique pharmacological properties, combined with recent breakthroughs in research and development, position it as a key player in modern medicine. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to revolutionize treatment approaches for a wide range of health conditions.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd